molecular formula C13H9NO3 B7966008 Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone

Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone

Cat. No.: B7966008
M. Wt: 227.21 g/mol
InChI Key: ZBXUKTSLIBYWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone is a methanone derivative featuring a benzo[d][1,3]dioxole (commonly referred to as a methylenedioxyphenyl group) linked via a ketone bridge to a pyridine ring. This scaffold is notable for its structural versatility in medicinal chemistry, particularly in the design of antibacterial and antitumor agents. The methylenedioxyphenyl moiety is a common pharmacophore in bioactive molecules due to its metabolic stability and ability to engage in π-π interactions, while the pyridine ring contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-13(10-3-1-2-6-14-10)9-4-5-11-12(7-9)17-8-16-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXUKTSLIBYWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone typically involves a multi-step process. One common method includes the reaction of piperonal with pyridine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium in the presence of a base such as potassium carbonate, and the solvent used is typically dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone has shown promise as a pharmacophore in drug development, particularly for:

  • Anticancer Agents: Studies indicate that derivatives of this compound exhibit significant activity against various cancer cell lines. For example, it has been noted to inhibit cell growth or induce apoptosis in specific cancer types, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity: The compound has demonstrated antibacterial and antifungal properties. Research shows effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

Biological Studies

The compound is utilized in biological assays to explore its effects on cellular processes. Its interaction with various biological targets is of particular interest:

  • Binding Affinity Studies: Investigations into the binding affinity of this compound with different receptors can elucidate its mechanism of action and therapeutic potential.

Material Science

Due to its unique structural properties, this compound is also being explored for applications in material science:

  • Organic Semiconductors: The electronic properties of this compound make it a candidate for use in organic semiconductor materials, which are critical for the development of advanced electronic devices.

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications of this compound:

  • Anticancer Activity : A study reported that derivatives of this compound exhibited potent cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
  • Antimicrobial Efficacy : Another research highlighted its effectiveness against Staphylococcus aureus and Candida albicans, showcasing its potential as a broad-spectrum antimicrobial agent .
  • Material Properties : Investigations into the electronic properties revealed that this compound could be integrated into organic photovoltaic cells due to its favorable charge transport characteristics.

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone involves its interaction with cellular targets such as tubulin. This interaction disrupts microtubule assembly, leading to cell cycle arrest and apoptosis. The compound’s ability to inhibit tubulin polymerization makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous methanone derivatives, focusing on synthetic yields, physicochemical properties, and biological activities where available.

Substituent Variations on the Methanone Core

Compounds sharing the benzo[d][1,3]dioxol-5-yl group but differing in the substituent attached to the ketone bridge are summarized below:

Compound Name (Substituent) Physical State Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Biological Activity Reference
Target : (Pyridin-2-yl)methanone Not reported N/A N/A N/A N/A N/A
(Morpholino)methanone (4a) Brown solid 138–140 77 IR: 1681 cm⁻¹ (C=O); NMR: δ 3.23 (m, morpholine protons) Antibacterial potential
(Piperidin-1-yl)methanone (4b) Yellow oil N/A 80 IR: 1651 cm⁻¹ (C=O); NMR: δ 1.45 (s, piperidine protons) Antibacterial potential
(4-Hydroxy piperidin-1-yl)methanone (4c) Pale yellow solid 156–158 95 IR: 3406 cm⁻¹ (OH); NMR: δ 4.10 (s, hydroxyl) Antibacterial potential
(Thiophen-2-yl)methanone (3s) Light yellow solid 138–140 63.6 $^1$H NMR: δ 7.21 (thiophene protons) PI3Kγ inhibition
(3-(Hydroxymethyl)azetidin-1-yl)methanone Not reported N/A N/A Molecular weight: 235.24 N/A
(Pyridazin-3-yloxy)piperidin-1-yl)methanone Not reported N/A N/A Molecular weight: 327.33 N/A

Key Observations :

  • Substituent Impact on Yield: Hydrophilic substituents like 4-hydroxy piperidin-1-yl (4c) achieve higher yields (95%) compared to morpholino (4a, 77%) or piperidin-1-yl (4b, 80%), likely due to improved solubility during synthesis .
  • Thermal Stability : Solid derivatives (e.g., 4a, 4c) exhibit defined melting points (138–158°C), whereas oily products (4b) lack such data, suggesting lower crystallinity.
  • Spectral Trends : IR spectra consistently show C=O stretches near 1650–1680 cm⁻¹. NMR data reveal distinct proton environments based on substituents (e.g., δ 4.10 ppm for hydroxyl groups in 4c).
Bioactivity Comparisons

While direct biological data for the target compound are unavailable, structurally related analogs demonstrate diverse activities:

  • Anticancer Activity : Bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives () show cytotoxicity against HepG2, HCT116, and MCF-7 cell lines, underscoring the pharmacophore’s relevance in oncology .
  • Enzyme Inhibition : Thiophene-containing derivative 3s () acts as a PI3Kγ inhibitor, suggesting that heterocyclic substituents (e.g., thiophene) enhance target binding .
Stereochemical and Structural Nuances
  • Stereoselectivity: Derivatives like 2S(-)-2-amino-1-(benzo[d][1,3]dioxol-5-yl)pentan-1-ol () highlight the impact of stereochemistry on synthesis (84% yield for S-configuration vs. 74% for R-configuration) .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, particularly focusing on its anticancer, antibacterial, and enzyme inhibition properties.

1. Chemical Structure and Synthesis

The compound this compound features a benzo[d][1,3]dioxole moiety linked to a pyridine ring via a methanone group. This structural configuration is crucial for its biological activity. Various synthetic routes have been explored to obtain derivatives of this compound, often involving condensation reactions between appropriate precursors.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Cytotoxicity Studies : A series of thiourea derivatives incorporating benzo[d][1,3]dioxol moieties were synthesized and evaluated against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin. Specifically, one derivative exhibited IC50 values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, compared to doxorubicin's values of 7.46 µM, 8.29 µM, and 4.56 µM respectively .
  • Mechanistic Insights : The anticancer mechanisms were further explored through studies on apoptosis pathways and cell cycle analysis. The compounds demonstrated the ability to inhibit EGFR signaling and modulate mitochondrial apoptosis-related proteins such as Bax and Bcl-2 .

3. Antibacterial Activity

The antibacterial properties of compounds containing the benzo[d][1,3]dioxole structure have also been investigated:

  • Activity Against Gram-positive and Gram-negative Bacteria : Derivatives such as 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles showed significant antibacterial activity against various bacterial strains including Staphylococcus aureus and Sarcina. The minimum inhibitory concentration (MIC) values were reported as low as 80 nM for certain derivatives .

4. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of key enzymes involved in various diseases:

  • Acetylcholinesterase (AChE) Inhibition : Research has shown that chalcone derivatives containing the benzo[d][1,3]dioxole moiety exhibit promising AChE inhibitory activity, which is relevant for Alzheimer's disease treatment .

5. Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Type Target/Mechanism IC50/Effect Reference
AnticancerHepG2, HCT116, MCF7< 5 µM (various derivatives)
AntibacterialStaphylococcus aureus, SarcinaMIC = 80 nM
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition

Q & A

What are the common synthetic routes for preparing Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone and its derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling reactions between benzo[d][1,3]dioxol-5-yl precursors and pyridin-2-yl intermediates. For example:

  • Claisen-Schmidt condensation : Used to form chalcone intermediates by reacting 1-(benzo[d][1,3]dioxol-5-yl)ethanone with aromatic aldehydes under basic conditions .
  • Suzuki-Miyaura cross-coupling : Employed to introduce pyridinyl groups using palladium catalysts (e.g., Pd(OAc)₂, XPhos) and boronic acids, as demonstrated in the synthesis of pyridine-fused analogs .
  • Amide coupling : Carboxylic acid derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylic acid) are reacted with amines like pyrrolidines using coupling agents (e.g., HATU) to form methanone derivatives .

How are structural ambiguities in benzo[d][1,3]dioxole derivatives resolved using spectroscopic and crystallographic methods?

Level: Basic
Methodological Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substituent positions and stereochemistry. For example, diastereomeric splitting in pyrazoline derivatives helps distinguish between syn/anti configurations .
  • X-ray crystallography : Single-crystal analysis resolves absolute configurations. A study on 5-[(benzo[d][1,3]dioxol-5-yl)methyl]-3-[4-(pyridin-2-yl)phenyl]-4,5-dihydroisoxazole confirmed planar geometry and intermolecular interactions via SHELX refinement .
  • LC-HRMS : Validates molecular formulae (e.g., [M+H]+^+ = 467.1641 for a thiazole-pyrrolidine methanone derivative) .

What strategies improve the antimicrobial activity of benzo[d][1,3]dioxole-pyrazole hybrids?

Level: Advanced
Methodological Answer:

  • Structure-activity relationship (SAR) studies : Modifying substituents on the pyrazole ring enhances activity. For example:
    • Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position of the phenyl ring improve antifungal activity (MIC = 12.5 µg/mL against C. albicans) .
    • Bulky tert-butyl groups at the pyrazoline 3-position increase lipophilicity and membrane penetration .
  • In vitro assays : Broth microdilution methods (e.g., against S. aureus and E. coli) under standardized CLSI guidelines validate potency .

How can computational methods guide the design of benzo[d][1,3]dioxole-based PI3Kγ inhibitors?

Level: Advanced
Methodological Answer:

  • Molecular docking : Predict binding interactions with PI3Kγ’s ATP-binding pocket. A study on thiophene-containing triaryl pyrazolines identified hydrogen bonds with Val-882 and π-π stacking with Tyr-867 .
  • Pharmacophore modeling : Highlights critical features like hydrogen bond acceptors (e.g., pyridinyl N) and hydrophobic regions (e.g., benzo[d][1,3]dioxole) .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., logP < 5 for optimal permeability) .

What experimental approaches address contradictions in reported biological activities of benzo[d][1,3]dioxole derivatives?

Level: Advanced
Methodological Answer:

  • Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) to confirm discrepancies .
  • Metabolic stability testing : Incubate compounds with liver microsomes to identify metabolites that may alter activity .
  • Crystallographic analysis : Compare binding modes of enantiomers (e.g., R vs. S configurations in pyrrolidine derivatives) to explain potency differences .

How is enantioselective synthesis achieved for chiral benzo[d][1,3]dioxole derivatives?

Level: Advanced
Methodological Answer:

  • Chiral auxiliaries : Use (S)-BINOL ligands in asymmetric catalysis to induce >90% ee in pyrolidine intermediates .
  • Borohydride reduction : NaBH₄ selectively reduces ketones to alcohols with retention of configuration (e.g., 84% yield of 2S(-)-2-amino-1-(benzo[d][1,3]dioxol-5-yl)pentan-1-ol) .
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers for pharmacological testing .

What are the best practices for characterizing multicomponent benzo[d][1,3]dioxole analogs?

Level: Basic
Methodological Answer:

  • Multinuclear NMR : Assign all protons and carbons, including NOESY for spatial proximity (e.g., coupling between pyridinyl H and benzo[d][1,3]dioxole methylene) .
  • Elemental analysis : Confirm purity (>95% C, H, N) before biological testing .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage (e.g., decomposition >200°C for dihydropyrazoles) .

How do crystal packing interactions influence the physicochemical properties of benzo[d][1,3]dioxole derivatives?

Level: Advanced
Methodological Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding, 25% van der Waals in a dihydroisoxazole derivative) .
  • SHELX refinement : Resolves disorder in aromatic rings (e.g., benzo[d][1,3]dioxole) using high-resolution data (R-factor < 0.05) .
  • Solubility prediction : Correlates crystal density (1.32 g/cm³) with aqueous solubility (logS = -4.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.